![molecular formula C14H22O2 B1601267 Propyl adamantane-1-carboxylate CAS No. 24556-15-8](/img/structure/B1601267.png)
Propyl adamantane-1-carboxylate
Overview
Description
Propyl adamantane-1-carboxylate is a derivative of adamantane, which is the simplest carboxylic acid derivative of adamantane . It contains a total of 40 bonds, including 18 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, 4 six-membered rings, 3 eight-membered rings, and 1 aliphatic ester .
Synthesis Analysis
The synthesis of unsaturated adamantane derivatives, such as propyl adamantane-1-carboxylate, involves various methods. One notable method is the carboxylation of adamantane . Another method involves the use of adamantane carboxylic acid or adamantyl acetic acid in a stepwise synthesis . The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .
Molecular Structure Analysis
The molecular structure of propyl adamantane-1-carboxylate includes a total of 40 bonds; 18 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, 4 six-membered rings, 3 eight-membered rings, and 1 aliphatic ester .
Chemical Reactions Analysis
The chemical reactions involving unsaturated adamantane derivatives like propyl adamantane-1-carboxylate are diverse. These compounds offer extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . The high reactivity of these compounds is due to the presence of double bonds in the adamantane structure .
Physical And Chemical Properties Analysis
Adamantane derivatives have unique physical and chemical properties. They are characterized by a high degree of symmetry and are members of the larger family of diamondoids, which are nanoscale substructures of the sp3-hybridized diamond lattice .
Scientific Research Applications
Medicinal Chemistry: Drug Design and Synthesis
Propyl adamantane-1-carboxylate, due to its adamantane core, can be a valuable scaffold in drug design. The adamantane structure is known for its bioactive properties and is used in drugs like Amantadine . Researchers can modify the propyl carboxylate group to create new compounds with potential therapeutic effects.
Catalyst Development
The unique structure of adamantane derivatives makes them excellent candidates for developing novel catalysts. These catalysts can be used in various chemical reactions, including those that are important in organic synthesis and industrial processes .
Nanomaterials
Adamantane derivatives are used in the creation of nanomaterials due to their ability to form stable, cage-like structures. Propyl adamantane-1-carboxylate could be functionalized further to create materials with specific properties for use in electronics, coatings, and other advanced materials .
High-Energy Fuels and Oils
The high thermal stability of adamantane derivatives makes them suitable for use in high-energy fuels and oils. Propyl adamantane-1-carboxylate could be a precursor or an additive to enhance the performance of these products .
Polymerization Reactions
Adamantane derivatives can act as monomers in polymerization reactions to create polymers with high thermal stability and unique properties. These polymers have potential applications in high-performance materials and engineering .
Quantum-Chemical Calculations
The electronic structure of adamantane derivatives like Propyl adamantane-1-carboxylate is of interest in quantum-chemical calculations. These studies can help elucidate the mechanisms of chemical and catalytic transformations, leading to the development of new synthetic methods .
Safety and Hazards
Future Directions
The future directions in the field of adamantane chemistry involve the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids . The recent advances in creating and utilizing new materials based on natural and synthetic nanodiamonds have made it increasingly relevant to summarize and systematize these data .
properties
IUPAC Name |
propyl adamantane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O2/c1-2-3-16-13(15)14-7-10-4-11(8-14)6-12(5-10)9-14/h10-12H,2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVGMTYKQVATOOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C12CC3CC(C1)CC(C3)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50506325 | |
Record name | Propyl tricyclo[3.3.1.1~3,7~]decane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50506325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
24556-15-8 | |
Record name | Propyl tricyclo[3.3.1.1~3,7~]decane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50506325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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